molecular formula C17H13ClO3 B3041197 6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin CAS No. 262591-10-6

6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin

Cat. No.: B3041197
CAS No.: 262591-10-6
M. Wt: 300.7 g/mol
InChI Key: LTJITSUGXMWWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 4th position of the coumarin core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorocoumarin, 4-methoxybenzaldehyde, and a methylating agent.

    Condensation Reaction: The first step involves the condensation of 6-chlorocoumarin with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the coumarin core structure.

    Methylation: Finally, the coumarin core is methylated at the 4th position using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin.

Industrial Production Methods

In industrial settings, the production of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, the use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium hydroxide, or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydrocoumarins, and substitution may result in various functionalized coumarin derivatives.

Scientific Research Applications

6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, optical brighteners, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(4’-methoxyphenyl)-4-phenylcoumarin: This compound has a phenyl group at the 4th position instead of a methyl group.

    6-Chloro-3-(3’-methoxyphenyl)coumarin: This compound has a methoxy group at the 3rd position of the phenyl ring.

    4-Methylcoumarin: This compound lacks the chlorine and methoxyphenyl substituents.

Uniqueness

6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJITSUGXMWWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.